A Comprehensive Technical Guide to 4-Bromothiophene-2-carbohydrazide: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Bromothiophene-2-carbohydrazide: Properties, Synthesis, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the selection of foundational molecular scaffolds is a critical determinant of success. 4-Bromothiophene-2-carbohydrazide has emerged as a scaffold of significant interest, prized for its unique electronic properties, defined structural orientation, and versatile reactivity. The presence of a bromine atom, a carbohydrazide moiety, and a thiophene core provides a trifecta of functionalities that can be strategically exploited. This guide offers a deep dive into the essential physicochemical properties of this compound, providing a robust framework for its effective utilization in research and development.
Part 1: Core Molecular Profile and Physicochemical Characteristics
The utility of any chemical entity is fundamentally dictated by its intrinsic properties. Understanding these characteristics is not merely an academic exercise; it is the basis for rational experimental design, from selecting appropriate solvent systems to predicting metabolic stability.
Fundamental Identity
4-Bromothiophene-2-carbohydrazide is a substituted thiophene derivative. The thiophene ring, an aromatic heterocycle containing a sulfur atom, imparts a degree of conformational rigidity and specific electronic characteristics. The bromine atom at the 4-position acts as a useful synthetic handle for cross-coupling reactions and also influences the molecule's lipophilicity. The carbohydrazide group at the 2-position is a key pharmacophoric feature, capable of forming multiple hydrogen bonds, which is crucial for molecular recognition processes, such as binding to a biological target.
Quantitative Physicochemical Data
A precise understanding of the quantitative properties of 4-Bromothiophene-2-carbohydrazide is essential for its practical application in both synthetic chemistry and biological assays. The following table summarizes its key physicochemical parameters.
| Property | Value | Significance in Application |
| Molecular Formula | C₅H₅BrN₂OS | Defines the elemental composition and is the basis for all stoichiometric calculations. |
| Molecular Weight | 221.08 g/mol | Critical for converting between mass and molar quantities in reaction setups and solution preparation. |
| Appearance | Off-white to light yellow crystalline powder | Provides a first-pass qualitative check on material purity. Deviations may indicate impurities. |
| Melting Point | 155-159 °C | A narrow melting point range is a key indicator of high purity. It also defines the upper-temperature limit for solid-state handling. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | Dictates the choice of solvents for chemical reactions, purification, and the preparation of stock solutions for biological screening. |
| Purity (Typical) | ≥98% (via HPLC) | Ensures reproducibility in experimental results, as impurities can lead to ambiguous data or side reactions. |
Part 2: Synthesis and Structural Verification
The reliable synthesis and unambiguous characterization of 4-Bromothiophene-2-carbohydrazide are foundational to its use. The protocols described herein are designed to be self-validating, ensuring high purity and confirmed identity.
Synthetic Workflow: From Ester to Hydrazide
The most direct and widely adopted synthetic route to 4-Bromothiophene-2-carbohydrazide is the hydrazinolysis of its corresponding methyl ester, methyl 4-bromothiophene-2-carboxylate. This reaction is typically efficient and high-yielding.
Caption: Synthetic and purification workflow for 4-Bromothiophene-2-carbohydrazide.
Experimental Protocol: Synthesis
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromothiophene-2-carboxylate (1 equivalent).
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Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to the flask to dissolve the starting material.
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Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature. Causality Note: An excess of hydrazine is used to drive the reaction to completion and minimize the formation of side products.
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Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.
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Workup and Purification:
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Allow the reaction mixture to cool to ambient temperature.
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Slowly pour the mixture into a beaker containing ice-cold water, which will cause the product to precipitate out of the solution.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with several portions of cold water to remove excess hydrazine and other water-soluble impurities.
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For final purification, recrystallize the crude product from an ethanol/water mixture to yield the final product as a crystalline solid.
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Dry the purified product under a vacuum.
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Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides the highest level of confidence.
Caption: Analytical workflow for structural and purity verification.
Expected Spectroscopic Data:
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the two non-equivalent thiophene protons (as singlets or doublets depending on coupling), as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.
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Mass Spectrometry (ESI+): The mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 221/223, showing the characteristic ~1:1 isotopic pattern of a bromine-containing compound.
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Infrared (IR) Spectroscopy (ATR): Key vibrational bands should be observed for the N-H stretches (typically a doublet around 3200-3400 cm⁻¹) and the C=O stretch of the amide (a strong band around 1650 cm⁻¹).
Part 3: Applications in Research and Development
The unique structural features of 4-Bromothiophene-2-carbohydrazide make it a versatile precursor in several high-value research areas.
Medicinal Chemistry
The carbohydrazide moiety is a common structural alert in medicinal chemistry, known for its ability to form key interactions with biological targets. It is often used as a precursor for synthesizing a wide array of heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles. Furthermore, the bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for lead optimization. Carbohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Materials Science
In materials science, the rigid thiophene core combined with the hydrogen-bonding capabilities of the hydrazide group can be exploited to design novel organic materials. These materials may possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as components in supramolecular assemblies.
References
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 136341, 4-Bromothiophene-2-carbohydrazide; [cited 2024 May 21]. Available from: [Link]
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Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy, 33, 99-105. Available from: [Link]
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Geronikaki, A., et al. (2016). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 21(9), 1205. Available from: [Link]
